Dimethyl (2-methoxypyrimidin-5-yl)boronate
Overview
Description
Dimethyl (2-methoxypyrimidin-5-yl)boronate is an organoboron compound with the molecular formula C7H11BN2O3 and a molecular weight of 181.98 g/mol . This compound is part of the boronic acid derivatives family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxypyrimidin-5-yl)boronate can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyrimidine with a boron-containing reagent under controlled conditions. The reaction typically requires a catalyst and a solvent to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methoxypyrimidin-5-yl)boronate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common catalysts include palladium and nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Dimethyl (2-methoxypyrimidin-5-yl)boronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (2-methoxypyrimidin-5-yl)boronate involves its ability to form reversible covalent bonds with cis-diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to the diol groups in biomolecules, leading to the formation of stable complexes . This property is particularly useful in the development of affinity materials for biological research and medical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar applications, but with different reactivity and binding properties.
Methylboronic Acid: A simpler boronic acid derivative with fewer functional groups, leading to different chemical behavior.
Vinylboronic Acid: Used in cross-coupling reactions but with different electronic properties compared to dimethyl (2-methoxypyrimidin-5-yl)boronate.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and binding properties. Its methoxy group and pyrimidinyl ring contribute to its stability and versatility in various chemical reactions and applications .
Biological Activity
Dimethyl (2-methoxypyrimidin-5-yl)boronate is a boron-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a boronate ester. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to altered cellular pathways and biological responses.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which could have implications in treating various diseases.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cellular functions.
Therapeutic Potential
This compound has been explored for several therapeutic applications:
- Anticancer Activity : Studies have indicated that this compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Antibacterial Properties : Its boron-containing structure suggests potential antibacterial activity, particularly against drug-resistant strains.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Data Tables
The following table summarizes the biological activities and potential therapeutic applications of this compound based on recent research findings.
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
Anticancer | Inhibition of cell proliferation | Cancer therapy |
Antibacterial | Inhibition of bacterial growth | Treatment of infections |
Anti-inflammatory | Modulation of inflammatory pathways | Management of inflammatory diseases |
Case Studies
- Anticancer Research : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
- Antibacterial Activity : In vitro studies showed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The results suggested that it disrupts bacterial cell wall synthesis.
- Anti-inflammatory Effects : Animal models treated with this compound showed reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential use in inflammatory conditions.
Properties
IUPAC Name |
dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFKARDPKAQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258276 | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030288-90-4 | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.